Tetrahydrothiopyran
Overview
Description
Synthesis Analysis
The synthesis of tetrahydrothiopyran and related compounds has evolved significantly, with methods focusing on organocatalytic asymmetric synthesis to produce enantiopure derivatives containing multiple stereocenters. The use of bidentate reagents containing sulfur moieties has been pivotal in developing double Michael reactions, revolutionizing the synthesis of these compounds (Mondal, Nandi, & Pan, 2017). Additionally, techniques involving catalytic [3+3] annulation of cyclopropane 1,1-diesters with in-situ-generated mercaptoacetaldehyde have facilitated the synthesis of polyfunctionalized tetrahydrothiopyran derivatives (Wang et al., 2015).
Molecular Structure Analysis
Studies on the molecular structure of tetrahydrothiopyran derivatives have provided insights into their conformational preferences and structural diversity. X-ray diffraction analysis has been used to confirm the structures of various derivatives, revealing the pseudo equatorial positioning of aryl groups and slight flattening near the sulfur end of the molecule in certain derivatives (Tran et al., 2005).
Chemical Reactions and Properties
Tetrahydrothiopyran's utility in synthetic chemistry is partly due to its involvement in diverse chemical reactions. For instance, it participates in electrogenerated base-promoted synthesis, where tetrahydrobenzo[b]pyrans are produced through a one-pot, three-component condensation process (Fotouhi et al., 2007). This showcases the compound's versatility in facilitating efficient and convenient synthetic routes.
Physical Properties Analysis
The physical properties of tetrahydrothiopyran derivatives are crucial for their application in material science and organic electronics. For example, the stability of these compounds against molecular oxygen and their crystalline structures, which facilitate efficient charge-carrier transport properties, have been highlighted in recent studies (Yamamoto et al., 2013).
Chemical Properties Analysis
Tetrahydrothiopyran and its derivatives exhibit a range of chemical properties that make them valuable in organic synthesis. Their reactivity patterns, such as regioselective synthesis and the ability to undergo multicomponent reactions, have been extensively studied. These properties enable the construction of complex molecular architectures, including functionalized tetrahydrobenzo[b]pyrans and novel fused ring systems (Li et al., 2010).
Scientific Research Applications
Tetrahydropyrans, including Tetrahydrothiopyran, are widely used for synthesizing biologically active compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).
Tetrahydrothiopyran-3-one 1,1-dioxide is employed for stereoselective synthesis of (Z)- or (E)-α,Β²-unsaturated carboxylic acids by alkylation, ring opening, and bromination (Scholz, 1981).
It catalyzes the decomposition of cyclic sulfides and isomerization of tetrahydro-2-methylthiophene (Shuikin & An, 1962).
The synthesis of polyfunctionalized tetrahydrothiopyran derivatives using a catalytic [3+3] annulation of cyclopropane 1,1-diesters with mercaptoacetaldehyde has potential applications in scientific research (Wang et al., 2015).
Tetrahydrothiopyran derivatives can be used as building blocks for antimicrobial oxazolidinones, which have potential clinical applications (Renslo et al., 2006).
Tetrahydrothiopyran is a structurally interesting molecule with a chair conformation and equatorial orientations in the crystallographic mirror plane (Thiruvalluvar et al., 2007).
Tetrahydrothiopyran compounds have shown excellent antibacterial activity against various bacterial strains and potent antifungal activities (Gopalakrishnan et al., 2009).
Chiral tetrahydrothiopyrans can be synthesized using intramolecular trapping of pentadienyl cations complexed to Fe(CO)3 by sulfur nucleophiles, leading to their corresponding sulfoxides (Hachem et al., 1995).
Its UV spectrum is interpreted in terms of at least five closely spaced Rydberg series, showing the involvement of 3d orbitals in saturated sulfur compounds (Planckaert et al., 1974).
The organocatalytic enantioselective Michael-Michael cascade reaction creates structurally variant chiral tetrahydrothiopyrans with four consecutive stereogenic centers (Wang et al., 2014).
Safety And Hazards
Tetrahydrothiopyran-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard8. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation8.
Future Directions
Tetrahydrothiopyran-4-one has been used as the five-carbon source for the scalable synthesis of (±)-tapentadol5. This indicates its potential for future applications in the synthesis of other pharmaceutical compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific scientific literature and resources.
properties
IUPAC Name |
thiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWFISCTZQNZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167108 | |
Record name | Thiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Pentamethylene sulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16426 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.0 [mmHg] | |
Record name | Pentamethylene sulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16426 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thiane | |
CAS RN |
1613-51-0 | |
Record name | Tetrahydrothiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thiane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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